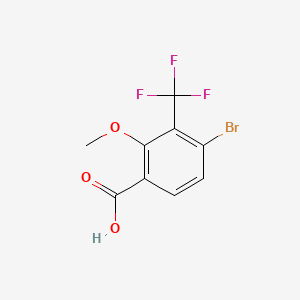![molecular formula C9H5ClF4O B8183848 1-[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B8183848.png)
1-[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]ethanone is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a phenyl ring, with an ethanone group. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-4-fluoro-2-(trifluoromethyl)benzene.
Reaction Conditions: The key step involves the Friedel-Crafts acylation reaction, where the benzene derivative reacts with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Chemical Reactions Analysis
1-[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the chloro, fluoro, and trifluoromethyl groups.
Oxidation and Reduction: It can be oxidized to form corresponding carboxylic acids or reduced to alcohols under specific conditions.
Common Reagents and Conditions: Typical reagents include sodium hydroxide (NaOH) for substitution reactions, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction.
Major Products: The major products formed depend on the reaction conditions and reagents used, such as substituted phenyl ethanones, carboxylic acids, or alcohols.
Scientific Research Applications
1-[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]ethanone finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated aromatic compounds on biological systems.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its unique reactivity and stability
Mechanism of Action
The mechanism by which 1-[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]ethanone exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those related to inflammation and microbial growth, through its interaction with cellular components.
Comparison with Similar Compounds
1-[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]ethanone can be compared with similar compounds such as:
1-(3-Chloro-4-fluoro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone: Similar in structure but with different substituents, affecting its reactivity and applications.
1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Another related compound with distinct properties due to the presence of a phenoxy group.
These comparisons highlight the unique aspects of this compound, particularly its specific reactivity and applications in various fields.
Properties
IUPAC Name |
1-[5-chloro-4-fluoro-2-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O/c1-4(15)5-2-7(10)8(11)3-6(5)9(12,13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVQZKGZYWEPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1C(F)(F)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
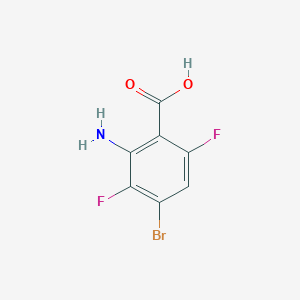
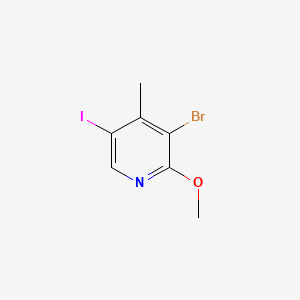
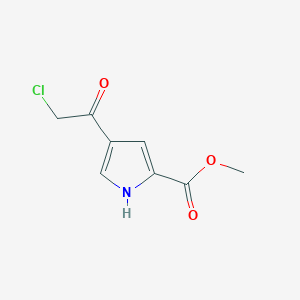

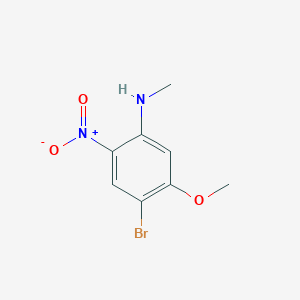
![Carbamic acid, [3-(3-aminopropoxy)propyl]-, 1,1-dimethylethyl ester](/img/structure/B8183796.png)
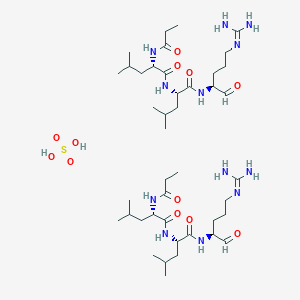
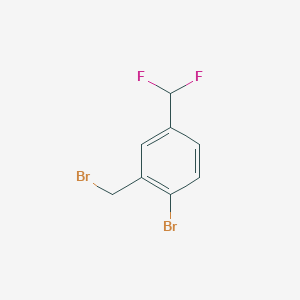
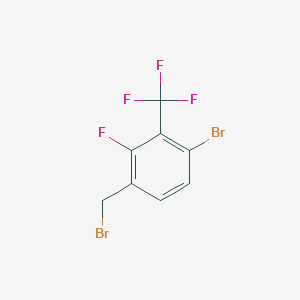
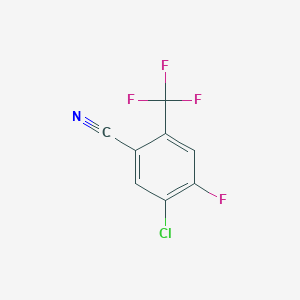
![[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol](/img/structure/B8183855.png)
